6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic heterocyclic molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring. Key structural elements include:
- Quinazolinone scaffold: Known for its pharmacological versatility, including kinase inhibition and antimicrobial activity .
- [1,3]Dioxolo ring: A bicyclic ether system that enhances metabolic stability and modulates electronic properties .
- 1,2,4-Oxadiazole substituent: A bioisostere for ester or amide groups, linked via a methyl sulfanyl (–SCH2–) bridge. The oxadiazole ring is substituted with a 3,4-dimethylphenyl group, which increases lipophilicity and may enhance membrane permeability .
This compound’s design integrates features aimed at optimizing bioavailability and target binding. The sulfanyl bridge likely improves solubility compared to alkyl or aryl ethers, while the dimethylphenyl group on the oxadiazole may promote hydrophobic interactions in enzyme active sites .
Properties
IUPAC Name |
6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-11-4-5-13(6-12(11)2)19-23-18(29-24-19)9-30-21-22-15-8-17-16(27-10-28-17)7-14(15)20(26)25(21)3/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQDJBQBQQGWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, followed by functionalization to introduce the ethyl, ethylthio, methoxy, and methyl groups. Common reagents used in these reactions include phenylglyoxal monohydrate, substituted anilines, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The methyl sulfanyl bridge provides a balance between solubility and steric bulk, unlike the more polar acetamide groups in triazoloquinazolines .
- The 3,4-dimethylphenyl group on the oxadiazole enhances lipophilicity (predicted logP ~3.5) compared to methoxy-substituted analogs (e.g., logP ~2.8 for 4-methoxyphenyl derivatives) .
Comparison with Analog Syntheses :
- Triazoloquinazolines : Utilize cinnamoyl chloride or chloroesters for C6 modifications, yielding 60–75% purity.
- Thiazolo-pyrimidines : Require multistep fusion of pyrrole and thiazole rings, with lower yields (~40%).
The target compound’s synthesis is expected to align with moderate yields (50–65%) due to the complexity of the dioxolo ring and oxadiazole coupling.
Pharmacological Implications
While direct biological data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Antimicrobial Potential: Triazoloquinazolines exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus . The oxadiazole’s bioisosteric properties may enhance bacterial target affinity.
- Kinase Inhibition: Quinazolinones are established kinase inhibitors. The dimethylphenyl group could mimic ATP-binding pocket interactions, as seen in gefitinib analogs .
- Antioxidant Activity: Dioxolo rings (e.g., in [1,3]dioxolo[4,5-g] systems) correlate with radical scavenging, though less potent than phenolic antioxidants in Populus buds (IC50 ~10 µM vs. 5 µM for gallic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
